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Pharmacogenomics of Leflunomide & CYP2C19

Q1: What is the mechanistic relationship between CYP2C19 and leflunomide metabolism?

Leflunomide is a prodrug. Its active metabolite, teriflunomide (A77 1726), is responsible for the drug's

therapeutic and toxic effects. The conversion of leflunomide to teriflunomide involves cytochrome P450

(CYP) enzymes, with in vitro studies indicating that CYP1A2 and CYP2C19 are primarily involved in its

activation [1] [2]. Therefore, genetic polymorphisms that alter the function of these enzymes can directly

impact the concentration of the active metabolite in a patient's system.

The diagram below illustrates the metabolic pathway and the impact of genetic variation.
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Q2: What quantitative evidence links CYP2C19 phenotypes to clinical outcomes?

Clinical studies have established a clear relationship between CYP2C19 metabolic phenotypes and the

likelihood of patients discontinuing leflunomide due to adverse effects. The key findings are summarized in

the table below.

Table 1: Association between CYP2C19 Phenotype and Leflunomide Cessation due to Toxicity

CYP2C19
Phenotype

Functional Alleles
Observed
Clinical Outcome

Adjusted Hazard Ratio (HR)

Poor
Metabolizer
(PM)

Two loss-of-function

alleles (2/2) [3]

Higher cessation

rate due to side
effects [3]

\textbf{HR = 0.432} for each

incremental change in
phenotype (e.g., from PM to IM,

IM to EM) [3]

Intermediate
Metabolizer (IM)

One loss-of-function allele

(e.g., 1/2) [3]

Higher cessation

rate due to side
effects [3]
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CYP2C19
Phenotype

Functional Alleles
Observed
Clinical Outcome

Adjusted Hazard Ratio (HR)

Extensive
Metabolizer
(EM)

Two wild-type alleles (1/1)

[3]

Standard

cessation rate [3]

(Reference)

Ultra-rapid
Metabolizer
(UM)

One or two gain-of-
function alleles (*17) and

no loss-of-function alleles
[3]

Not specifically
reported

Not available

Key Finding: A retrospective cohort study found that for each incremental improvement in metabolic

phenotype (e.g., from PM to IM, or IM to EM), the risk of ceasing leflunomide due to toxicity decreased by

56.8% (HR 0.432, 95% CI 0.237-0.790, P=0.006) [3]. This suggests a direct linear trend where poor and

intermediate metabolizers have a less favorable risk-benefit ratio.

Q3: How do CYP2C19 genotypes directly influence teriflunomide pharmacokinetics?

Pharmacokinetic studies provide the mechanistic link between genotype and clinical outcomes by measuring

drug concentration.

Table 2: Impact of CYP2C19 Genotype on Teriflunomide (A77 1726) Pharmacokinetics

Genotype
Impact on
Enzyme
Function

Impact on
Teriflunomide
Concentration

Study Details

CYP2C192/2 Loss-of-
function

Lower steady-state
plasma concentrations

[4]

Population PK model in 71 RA patients
linked the *2 allele with lower

concentrations [4].

CYP2C191/2 Reduced

function

Not separately

reported; expected to
be intermediate

The PM and IM groups, carrying *2

alleles, showed higher cessation rates,
implying lower teriflunomide levels and

thus a poor risk-benefit ratio [3].
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Genotype
Impact on
Enzyme
Function

Impact on
Teriflunomide
Concentration

Study Details

CYP2C191/1 Normal
function

Standard steady-state
concentrations [4]

Serves as the reference group in studies.

CYP2C1917/17 Increased
function

Not specifically
reported for

teriflunomide

Carriers of the *17 (gain-of-function) allele
with no LOF alleles are classified as Ultra-

rapid Metabolizers [3].

Troubleshooting & Experimental Guidance

Q4: How should we investigate a patient's unexpected response to leflunomide?

When a patient exhibits unusual toxicity or lack of efficacy, a systematic pharmacogenomic and therapeutic

drug monitoring (TDM) approach is recommended.
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Key Considerations for the Workflow:

TDM Interpretation: The therapeutic range for teriflunomide in RA is not universally agreed upon,
with proposed thresholds varying from >16 mg/L to >50 mg/L for efficacy [5]. Note that no strong

relationship between concentration and adverse events has been established in RA patients, likely
due to study bias towards tolerant patients [5].

Genotype-Phenotype Translation: Use a standard translation table, as in Pare et al. [3], to convert
genetic results into a predicted phenotype (PM, IM, EM, UM) for clinical interpretation.

Consider CYP1A2: The CYP1A2*1F CC genotype has been associated with a 9.7-fold higher risk for
overall leflunomide-induced toxicity in some studies [1], so genotyping for this variant is also

advisable.

Q5: What are the key methodological steps for a CYP2C19-leflunomide pharmacokinetic study?
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For researchers designing an experiment to investigate this relationship, the following protocol offers a

robust framework.

Table 3: Experimental Protocol for a CYP2C19-Leflunomide PK Study

Protocol Step Detailed Methodology & Considerations

1. Patient
Cohort

Recruit RA patients diagnosed per accepted criteria (e.g., 1987 ACR or 2010

ACR/EULAR). Record demographics, concomitant DMARDs (especially
methotrexate), and liver/renal function [3] [4].

2. Drug
Administration

Use the standard regimen: a 3-day loading dose (100 mg/day) followed by a
maintenance dose (20 mg/day). Document any dose reductions and the reason

(toxicity or other) [6] [4].

3. Blood
Sampling

Collect samples for PK analysis at steady-state (after at least 4-6 weeks of

maintenance therapy). Trough concentrations are often used, but a full AUC profile
provides more robust data [5].

4. Bioanalysis Measure teriflunomide (A77 1726) concentration using validated methods like
HPLC-UV or LC-MS/MS [4] [5]. Report both total and, if feasible, free

concentration, as free concentration may better predict toxicity [5].

5. Genotyping Perform genotyping for key alleles using TaqMan SNP genotyping assays or
similar. Essential targets: CYP2C19*2 (rs4244285) and CYP2C19*17
(rs12248560). Consider also testing CYP1A2*1F (rs762551) [3] [1].

6. Data Analysis Use a population pharmacokinetic modeling approach (e.g., with NONMEM) to
characterize teriflunomide PK and identify covariates like CYP2C19 genotype, age,

and weight [4]. Assess cessation rates using Cox Proportional Hazard models
adjusted for clinical variables [3].

Key Takeaways for Researchers

Established Link: CYP2C19 poor and intermediate metabolizer status is a validated risk factor for
leflunomide cessation due to toxicity, likely due to lower levels of the active metabolite leading to a

poor risk-benefit ratio [3] [4].
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Research Gap: While the association with toxicity is clear, evidence-based dosing guidelines for

these populations have not yet been established. Research is needed to determine if dose
adjustment is a safe and effective strategy.

Multi-Gene Approach: A comprehensive pharmacogenomic strategy should include both CYP2C19
and CYP1A2*1F genotyping to fully assess toxicity risk [1].

Advanced PK/PD: Future studies should explore the relationship between free teriflunomide
concentrations and clinical outcomes, as this may be a more precise predictor of effect and toxicity

than total concentration [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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